molecular formula C20H16N4O2S B11016161 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B11016161
M. Wt: 376.4 g/mol
InChI Key: SIPTZVNBMQMWAD-UHFFFAOYSA-N
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Description

2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide (CAS 1144454-39-6) is a synthetic small molecule investigated for its potential as a type II c-Met kinase inhibitor for anticancer research . The compound features a 2-hydroxyquinoline-4-carboxamide core structure linked to a 1,3,4-thiadiazole ring, a privileged scaffold known to enhance interaction with biological targets and improve liposolubility, facilitating cellular membrane penetration . This molecular architecture is designed to bind the ATP-binding pocket of the c-Met receptor tyrosine kinase, a key driver in tumor initiation and progression when its signaling pathway is deregulated . As part of a broader class of thiadiazole carboxamide-derived analogues, this compound is of significant research value in developing novel targeted therapies . Its structural components, the quinoline and thiadiazole rings, are recognized for their broad pharmaceutical activities, including potent antitumor properties . Related compounds with the 2-hydroxyquinoline-4-carboxamide structure have demonstrated promising anticancer activity in cellular assays, particularly against specific cancer cell lines, substantiating the interest in this chemical class for oncological research . This product is intended for non-medical, research purposes only in laboratory settings.

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

2-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H16N4O2S/c25-17-12-15(14-8-4-5-9-16(14)21-17)19(26)22-20-24-23-18(27-20)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24,26)

InChI Key

SIPTZVNBMQMWAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Skraup Synthesis

The traditional Skraup method involves condensing aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). For 2-hydroxyquinoline-4-carboxamide precursors, 1,2-phenylenediamine derivatives are often used. A regioselective one-step synthesis, as described in patent TWI716060B, employs 1,2-phenylenediamine and ethyl glyoxylate under acidic conditions to yield 2-hydroxyquinoline derivatives with minimal isomer formation.

Example Protocol

  • Reactants : 3-Chloro-1,2-phenylenediamine (25.3 mmol), ethyl glyoxylate (30.3 mmol, 50% toluene solution)

  • Solvent : Ethanol (87 mL)

  • Conditions : 75°C for 18 hours

  • Yield : 65–70% after supercritical fluid chromatography.

Friedländer Annulation

This method involves cyclocondensation of 2-aminobenzaldehyde with ketones. While less common for 2-hydroxyquinolines, it offers modularity for introducing substituents at the 4-position.

Formation of the 1,3,4-Thiadiazole Moiety

The thiadiazole ring is synthesized via cyclization of thiosemicarbazides. Key steps include:

Thiosemicarbazide Cyclization

Quinoline-4-carboxylic acid derivatives react with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form 2-amino-1,3,4-thiadiazoles. Subsequent alkylation with 2-phenylethyl bromide introduces the phenylethyl group.

Optimized Conditions

StepReagents/ConditionsYield (%)Source
CyclizationThiosemicarbazide, PPA, 110°C78
Alkylation2-Phenylethyl bromide, K₂CO₃85

Carboxamide Coupling

The final step involves coupling the quinoline-4-carboxylic acid with the 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine.

Activation Strategies

  • Chloride Activation : Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) enables nucleophilic attack by the thiadiazole amine.

  • Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) improve yields in polar aprotic solvents (e.g., DMF).

Representative Data

MethodConditionsYield (%)Purity (%)
SOCl₂ activationReflux, 3 hours7295
HATU-mediatedDMF, rt, 12 hours8898

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but may require stringent drying.

  • Eco-Friendly Alternatives : Ethanol-water mixtures reduce environmental impact but lower yields by 10–15%.

Temperature and Catalysis

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., thiadiazole cyclization in 30 minutes at 150°C).

  • Acid Catalysts : PPA outperforms POCl₃ in minimizing side products during thiadiazole formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability and improves heat management. A pilot-scale study achieved 90% yield for the thiadiazole intermediate using a tubular reactor.

Purification Challenges

  • Chromatography : Cost-prohibitive for large batches; replaced by crystallization in 80% ethanol.

  • Isomer Separation : Regioselective synthesis (as in TWI716060B) avoids costly isomer separation steps.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale Suitability
Skraup + AlkylationLow-cost reagentsLow regioselectivityLab-scale
Patent MethodHigh purity, one-stepLimited substrate flexibilityPilot-scale
HATU CouplingHigh yieldExpensive reagentsSmall-scale

Chemical Reactions Analysis

Key Steps:

  • Quinoline Core Formation :

    • Starting from anthranilic acid derivatives, cyclization with dimethyl malonate via C-acylation forms the 4-hydroxyquinolin-2-one scaffold .

    • Ethylation or phenylation at the N-position is achieved using alkyl halides (e.g., ethyl iodide) in DMF with NaH .

  • Thiadiazole-Amine Preparation :

    • 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions .

  • Amide Coupling :

    • The quinoline-4-carboxylic acid is activated using HOBt/DCC or HATU, followed by reaction with the thiadiazole-amine in dry toluene under reflux .

Table 1: Synthetic Methods and Yields

StepReagents/ConditionsYield (%)Source
Quinoline cyclizationDimethyl malonate, HOBt, DCC, DMF, 80°C65–78
Amide couplingHATU, DIPEA, dry toluene, reflux, 24 h52–68

Hydroxyl Group (C-2 Position):

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form 2-acetoxy derivatives, enhancing lipophilicity .

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the hydroxyl group is converted to a ketone, though this compromises the quinoline aromaticity .

Carboxamide Linkage:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding quinoline-4-carboxylic acid and 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine .

  • Transamidation : Reacts with primary amines (e.g., benzylamine) in the presence of EDCI to form new amide derivatives .

Thiadiazole Ring:

  • Nucleophilic Substitution : The sulfur atom undergoes alkylation with iodoethane to form sulfonium intermediates, which can further react with nucleophiles .

  • Ring-Opening : Treatment with hydrazine hydrate at elevated temperatures breaks the thiadiazole ring, generating thiosemicarbazide derivatives .

Chemical Modifications for Enhanced Bioactivity

Structural analogs of this compound have been tailored to improve antimicrobial and anticancer properties. For example:

Table 2: Modified Derivatives and Activities

Derivative Structure ModificationBiological Activity (MIC/IC₅₀)Source
Replacement of phenyl with thiazoleMRSA: 0.25–1 μg/mL; HepG2/MRSA SI: 110.6
Introduction of nitro group at C-4A549 cells: 0.52 μg/mL

Interaction with Biological Targets

The compound inhibits Staphylococcus aureus DNA gyrase B by binding to the ATPase domain (KD: 2.3 μM) . Molecular docking reveals key interactions:

  • Hydrogen bonding : Between the hydroxyl group and Asn46.

  • π-Stacking : Quinoline ring with Val71 and Met155 .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thiadiazole ring, forming quinoline-4-carboxamide and phenylvinyl disulfide .

  • Thermal Stability : Decomposes above 220°C via retro-Diels-Alder fragmentation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide exhibit significant anticancer properties. For instance, research on quinoline derivatives has shown their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in various cancer types. In vitro assays demonstrated that related compounds displayed cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma), with IC50 values comparable to established anticancer drugs .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar quinoline derivatives have been investigated for their effectiveness against bacterial infections by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. The synthesis of these compounds has led to promising results in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents .

Antimalarial Activity

There is growing interest in the antimalarial properties of quinoline derivatives. A study highlighted the efficacy of related quinoline-4-carboxamide derivatives against Plasmodium falciparum, the causative agent of malaria. These compounds demonstrated moderate potency with low nanomolar activity in vitro and showed promising results in animal models, indicating their potential as new antimalarial agents .

Table 1: Summary of Biological Activities

Activity Target Mechanism Reference
AnticancerEGFRInhibition of cell proliferation
AntimicrobialBacterial DNA gyraseDisruption of DNA replication
AntimalarialPlasmodium falciparumInhibition of translation elongation factor 2

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Thiadiazole Substituent Quinoline Substituent Notable Functional Groups
Target Compound 2-Phenylethyl 2-Hydroxy Hydroxy (polar), phenylethyl (lipophilic)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide Cyclopropyl 4-Methylphenyl Methyl (lipophilic)
2-oxo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-4-carboxamide Pyridin-4-yl 2-Oxo Oxo (polar)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Benzylthio Phenoxyacetamide Thioether, phenoxy

Key Observations :

  • The 2-phenylethyl group on the thiadiazole ring introduces greater lipophilicity compared to pyridinyl or cyclopropyl substituents, which may impact bioavailability .

Spectroscopic Characterization

  • NMR Trends: Analogs in and show distinct $^1$H NMR shifts for thiadiazole-linked substituents (e.g., phenoxyacetamide protons at δ 7.2–8.3). The target’s hydroxy group would likely produce a broad singlet near δ 10–12, absent in oxo or methyl-substituted analogs.
  • MS Data: Molecular ion peaks for thiadiazole-quinoline hybrids (e.g., [M+H]$^+$ at m/z 387–454 in ) align with the target’s estimated molecular weight (~387.4).

Biological Activity

2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • Molecular Formula : C20H16N4O2S
  • CAS Number : 1144454-39-6
  • Molar Mass : 376.43 g/mol

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. A study highlighted the potential of quinoline-based compounds, including derivatives like this compound, against various bacterial strains. The mechanisms often involve interference with bacterial protein synthesis and cell wall integrity.

Antimalarial Activity

The compound has shown promising antimalarial properties. Quinoline derivatives are known for their efficacy against Plasmodium species. Specifically, studies have demonstrated that compounds similar to this compound inhibit the translation elongation factor 2 (PfEF2) in malaria parasites, which is critical for protein synthesis and overall parasite viability .

CompoundActivityMechanism
This compoundAntimalarialInhibition of PfEF2
DDD107498AntimalarialInhibition of PfEF2

Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of thiadiazole derivatives have shown that they can inhibit the growth of various cancer cell lines. For instance, studies report IC50 values indicating significant inhibition against breast (MCF-7) and lung (A549) cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring influence the cytotoxic activity significantly .

Cell LineIC50 Value (µg/mL)Compound
MCF-70.28Thiadiazole Derivative
A5490.52Thiadiazole Derivative

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : By targeting translation elongation factors in pathogens.
  • Induction of Apoptosis : In cancer cells through pathways that lead to programmed cell death.
  • Disruption of Cellular Integrity : Affecting cell wall synthesis in bacteria.

Case Studies

A notable study examined the efficacy of quinoline derivatives in a preclinical model for malaria treatment. The compound demonstrated a long half-life and high oral bioavailability compared to other candidates, supporting its potential as a single-dose treatment option .

Another investigation focused on the anticancer properties of related thiadiazole compounds, revealing that structural modifications could enhance their cytotoxicity against specific cancer types .

Q & A

Q. Q1. What is the standard synthetic route for 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide, and what reaction conditions are critical for its preparation?

The compound is synthesized via a carbodiimide-mediated coupling reaction. A typical protocol involves reacting 2-hydroxyquinoline-4-carboxylic acid with 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine using coupling agents like PyBOP or HBTU in DMF, with N-methylmorpholine (NMM) as a base. Critical conditions include:

  • Stoichiometry : A 1:1.5 molar ratio of carboxylic acid to amine to ensure complete coupling.
  • Solvent : Anhydrous DMF to maintain reaction efficiency.
  • Purification : Reverse-phase HPLC (C18 column) with gradient elution (e.g., MeCN/H2O) to isolate the product .

Advanced Synthesis

Q. Q2. How can reaction yields be optimized when scaling up synthesis from milligram to gram quantities?

Key optimization strategies include:

  • Catalyst Screening : Testing alternative coupling agents (e.g., HATU vs. HBTU) to improve efficiency.
  • Temperature Control : Maintaining 0°C during reagent addition to minimize side reactions.
  • Workup Adjustments : Implementing flash chromatography or recrystallization for higher purity .
  • Stoichiometric Precision : Automated dispensing systems to ensure accurate reagent ratios.

Structural Characterization

Q. Q3. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., quinoline C4 carbonyl at ~165 ppm, thiadiazole NH at ~10 ppm) .
  • Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 405.08) .
  • X-ray Crystallography : Using SHELX software for single-crystal refinement to resolve positional ambiguities .

Biological Activity Evaluation

Q. Q4. What in vitro assays are recommended for assessing the compound’s antimicrobial activity, and how should conflicting data be addressed?

  • Disk Diffusion Assays : Initial screening against Gram-positive/negative bacteria.
  • MIC Determination : Microdilution methods (e.g., 96-well plates) to quantify inhibitory concentrations .
  • Addressing Contradictions : Replicate studies under standardized conditions (pH, temperature) and verify compound stability (e.g., HPLC purity >95%) .

Computational Modeling

Q. Q5. How can molecular docking predict the compound’s interaction with bacterial efflux pump targets?

  • Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Target Selection : Focus on conserved residues in efflux pumps (e.g., AcrB in E. coli).
  • Validation : Compare docking scores with experimental IC50_{50} values from cytotoxicity assays .

Stability and Storage

Q. Q6. What storage conditions are required to maintain the compound’s stability?

  • Temperature : Store at -20°C in airtight, light-protected vials.
  • Solvent : Dissolve in DMSO (10 mM stock) to prevent hydrolysis.
  • Monitoring : Periodic NMR/HPLC analysis to detect degradation (e.g., thiadiazole ring oxidation) .

Structure-Activity Relationship (SAR)

Q. Q7. How do substituents on the thiadiazole or quinoline moieties influence bioactivity?

  • Thiadiazole Modifications : Electron-withdrawing groups (e.g., -CF3_3) enhance antimicrobial activity by improving membrane penetration .
  • Quinoline Substitutions : Hydroxy groups at C2 increase solubility but may reduce cytotoxicity .

Data Contradictions

Q. Q8. How should researchers resolve discrepancies in reported biological activity data?

  • Methodological Audit : Compare assay protocols (e.g., broth microdilution vs. agar dilution).
  • Compound Verification : Confirm identity via elemental analysis and cross-validate with independent labs .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies.

ADMET Profiling

Q. Q9. What in silico tools are suitable for predicting the compound’s pharmacokinetic properties?

  • Software : SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5), bioavailability, and CYP450 interactions.
  • Toxicity Screening : ProTox-II for hepatotoxicity risk assessment .

Advanced Applications

Q. Q10. Can this compound serve as a scaffold for dual-action therapeutics (e.g., antimicrobial and anticancer)?

  • Hybrid Design : Conjugate with known anticancer agents (e.g., platinum complexes) via the quinoline carboxyl group.
  • Testing : Evaluate synergy in co-culture models (e.g., bacterial-cancer cell lines) .

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